9-Chloro-2-nitroacridine chemical structure and physical properties
9-Chloro-2-nitroacridine chemical structure and physical properties
An In-Depth Technical Guide to 9-Chloro-2-nitroacridine: A Keystone Intermediate in Medicinal Chemistry
Introduction
The acridine scaffold, a tricyclic nitrogen-containing heterocycle, represents a "privileged structure" in medicinal chemistry, forming the foundation for a multitude of compounds with significant biological activity.[1] Within this important class, 9-Chloro-2-nitroacridine stands out as a critical synthetic intermediate. Its strategic placement of a highly reactive chlorine atom at the 9-position and an electron-withdrawing nitro group at the 2-position makes it an exceptionally valuable building block for the synthesis of advanced therapeutic agents.[2][3] This guide offers a detailed exploration of its chemical structure, properties, synthesis, and pivotal role in the development of anticancer and antimicrobial drugs, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The structure of 9-Chloro-2-nitroacridine is defined by the fusion of three aromatic rings with a nitrogen atom in the central ring. The chlorine atom at the C-9 position is the most reactive site, susceptible to nucleophilic substitution, which is the cornerstone of its synthetic utility.[4][5] The nitro group at C-2 modulates the electronic properties of the aromatic system, influencing its reactivity and interaction with biological targets.
Table 1: Chemical Identity of 9-Chloro-2-nitroacridine
| Identifier | Value |
| IUPAC Name | 9-chloro-2-nitroacridine |
| CAS Number | 6279-93-2 |
| Molecular Formula | C₁₃H₇ClN₂O₂ |
| Molecular Weight | 258.66 g/mol |
| InChIKey | JOUFIQVFVDNYRT-UHFFFAOYSA-N[6] |
Table 2: Physicochemical Properties of Acridine Derivatives
| Property | Value | Notes / Source |
| Appearance | Yellow or Yellow-Green Solid | Typical for nitroaromatic and acridine compounds.[7][8] |
| Melting Point | 117-118 °C | For the parent compound, 9-chloroacridine.[9] Data for the 2-nitro derivative is not readily available. |
| Solubility | Soluble in chloroform, DMF; low solubility in water. | Inferred from common organic synthesis protocols and general properties of acridines.[7][10] |
Synthesis and Reactivity
The synthesis of 9-chloroacridine derivatives is a well-established process in organic chemistry, primarily relying on a two-step sequence involving an initial coupling followed by a robust cyclization reaction.
Synthetic Pathway
A prevalent and efficient method is the Ullmann-Goldberg condensation followed by phosphorus oxychloride-mediated cyclization .[4][9]
-
Step 1: N-Aryl Anthranilic Acid Formation: The synthesis begins with the Ullmann-Goldberg reaction, where an o-chlorobenzoic acid is coupled with a substituted aniline (in this case, 4-nitroaniline) in the presence of a copper catalyst. This forms the key intermediate, an N-(nitrophenyl)anthranilic acid.
-
Step 2: Cyclization and Chlorination: The N-aryl anthranilic acid intermediate is then treated with a powerful dehydrating and chlorinating agent, typically phosphorus oxychloride (POCl₃).[4][11]
Causality Behind Experimental Choice: The choice of phosphorus oxychloride is critical and multifunctional. It serves as both the acidic catalyst and dehydrating agent required to facilitate the intramolecular electrophilic substitution (a Friedel-Crafts-type acylation) that closes the central ring to form an acridone intermediate. Subsequently, POCl₃ chlorinates the acridone at the 9-position to yield the final 9-chloroacridine product in a single, efficient step.[4][11]
Chemical Reactivity
The primary mode of reactivity for 9-Chloro-2-nitroacridine is nucleophilic aromatic substitution at the C-9 position. The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles, including:
-
Phenols: To form 9-phenoxyacridine ethers.[4]
-
Thiols: To form 9-thioacridine derivatives.
This high reactivity is the foundation of its use as a versatile scaffold for building large libraries of compounds for high-throughput screening in drug discovery programs.[11]
Caption: General workflow for the synthesis of 9-Chloro-2-nitroacridine and its derivatives.
Applications in Research and Drug Development
9-Chloro-2-nitroacridine is rarely the final active compound; rather, it is a pivotal precursor for molecules with potent biological effects.
Anticancer Agents
The most significant application of this intermediate is in the synthesis of anticancer agents.[2] The resulting 9-aminoacridine derivatives, which are readily synthesized from 9-Chloro-2-nitroacridine, exhibit cytotoxicity through multiple mechanisms:
-
DNA Intercalation: The planar, electron-rich acridine ring system inserts itself between the base pairs of DNA.[1][3] This physical blockage distorts the DNA helix, interfering with critical cellular processes like DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2]
-
Topoisomerase Inhibition: Many 9-aminoacridine derivatives are potent inhibitors of topoisomerase I and II.[1] These enzymes are essential for managing DNA topology during replication. By stabilizing the enzyme-DNA cleavage complex, these drugs lead to irreversible double-strand breaks in DNA, a fatal event for the cell.[1][2]
Antimicrobial and Antimalarial Agents
The acridine scaffold has a long history in the fight against infectious diseases. The famous antimalarial drug quinacrine is an acridine derivative. Modern synthetic efforts utilize intermediates like 9-Chloro-2-nitroacridine to create novel compounds with activity against a range of pathogens, including drug-resistant bacteria and parasites like Plasmodium falciparum.[2][11]
Experimental Protocol: Synthesis of 9-Chloroacridine from N-Phenylanthranilic Acid
This protocol details the cyclization step, a common procedure for converting the N-aryl anthranilic acid intermediate into the final 9-chloroacridine product.
Materials:
-
N-phenylanthranilic acid (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (approx. 7-8 equivalents)
-
Concentrated ammonia solution
-
Chloroform
-
Calcium chloride (anhydrous)
-
Ice
-
500-mL round-bottomed flask with reflux condenser
-
Oil bath
-
Stir plate and stir bar
-
Vacuum distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask fitted with a reflux condenser, carefully mix N-phenylanthranilic acid (e.g., 50 g, 0.23 mol) with phosphorus oxychloride (e.g., 160 mL, 1.76 mol). (CAUTION: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment). [10]
-
Initial Heating: Slowly heat the mixture on a water bath or with an oil bath to 85–90°C. A vigorous reaction, evidenced by the evolution of HCl gas, will commence. If the reaction becomes too rapid, briefly cool the flask in a cold water bath to moderate it.[10]
-
Reflux: Once the initial vigorous reaction subsides (typically after 5-10 minutes), increase the oil bath temperature to 135–140°C and maintain the reaction at reflux for 2 hours to ensure complete cyclization and chlorination.[10]
-
Removal of Excess Reagent: After cooling the mixture, remove the excess phosphorus oxychloride by distillation under reduced pressure (vacuum).[10]
-
Workup and Quenching: Cautiously pour the cooled, thick residue into a large beaker containing a well-stirred mixture of concentrated ammonia solution (200 mL), crushed ice (500 g), and chloroform (200 mL).[7][10] This step neutralizes the remaining acidic POCl₃ and precipitates the crude product.
-
Extraction: Continue stirring until the solid product fully dissolves in the chloroform layer. Transfer the mixture to a separatory funnel, separate the chloroform layer, and extract the aqueous layer with an additional portion of chloroform (e.g., 40 mL).[10]
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous calcium chloride. Filter to remove the drying agent. Remove the chloroform solvent by distillation or rotary evaporation to yield the crude 9-chloroacridine product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a chloroform/hexane mixture.
Safety and Handling
9-Chloro-2-nitroacridine and its precursors are potent chemical agents that require careful handling.
-
Hazards: This class of compounds should be treated as harmful if swallowed or in contact with skin. Due to the nature of acridines as DNA intercalators, they should be considered suspected mutagens or carcinogens.[3] They are also known to be skin and eye irritants.[8]
-
Handling Precautions: Always work in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8] Avoid generating dust.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly sealed.
References
- ChemicalBook. (n.d.). Acridine, 9-chloro-2-ethoxy-6-nitro- synthesis.
- Kelly, J. X., et al. (2009). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. PMC.
- Anonymous. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. [Source not specified].
- Sigma-Aldrich. (n.d.). 9-CHLORO-2-ETHOXY-6-NITRO-ACRIDINE AldrichCPR.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Jubilant Ingrevia. (2024). Safety Data Sheet - 5-Chloro-2-nitropyridine.
- Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. [Journal not specified].
- Bharathi, M. P., Mahithavani, S., & Kumar, A. P. (2025). Applications of 9-Chloroacridine in Pharmaceuticals. Kronika Journal.
- PubChem. (n.d.). 9-Chloroacridine.
- BenchChem. (2025). Technical Support Center: 9-Chloroacridine Synthesis.
- Anonymous. (n.d.). Unlocking the Secrets of Acridine: The Key to Unlocking New Medical Frontiers.
- BenchChem. (2025). The Multifaceted Biological Activities of 9-Chloroacridine Derivatives: A Technical Guide.
- Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET - 5-Chloro-2-nitroaniline.
- Cole-Parmer. (2005). Material Safety Data Sheet - 9-Chloroacridine.
- Skonieczny, S. (1978). REACTIONS AT C-9 POSITION OF ACRIDINE DERIVATIVES. PART XVIII. ON THE MECHANISM OF HYDROLYSIS (SOLVOLYSIS) OF 9-CHLOROACRIDIN. HETEROCYCLES, 9(10).
- Chemspace. (n.d.). 9-chloro-1-nitroacridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kronika.ac [kronika.ac]
- 3. Acridine, 9-chloro-3-nitro- | Unlocking the Secrets of Acridine: The Key to Unlocking New Medical Frontiers [ontosight.ai]
- 4. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 9-chloro-1-nitroacridine - C13H7ClN2O2 | CSSB00102623138 [chem-space.com]
- 7. Acridine, 9-chloro-2-ethoxy-6-nitro- synthesis - chemicalbook [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
